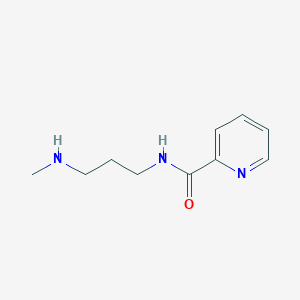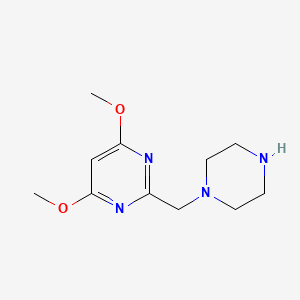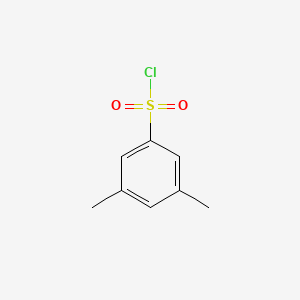
Pyridine-2-carboxylic acid (3-methylamino-propyl)-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2-carboxylic acid (3-methylamino-propyl)-amide is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Pyridine derivatives are crucial in the realm of organic chemistry due to their versatility in forming a wide range of compounds through reactions with C-, N-, N,N-, and N,O-nucleophiles. These reactions yield an array of acyclic, cyclic, and heterocyclic compounds such as amides, pyrrolones, and benzofurans, among others. The direction and outcome of these reactions are significantly influenced by the structure of the initial reagents, the strength of the nucleophilic agent, and the specific conditions under which the reaction occurs (Kamneva et al., 2018).
Medicinal and Biological Activity
Research into the chemistry and properties of pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, highlights their significance in medicinal chemistry due to their diverse biological activities. These compounds and their complexes demonstrate important spectroscopic properties, structures, and biological activities, suggesting their potential as leads for drug discovery (Boča et al., 2011).
Applications in Organic Synthesis
Weinreb amides, or N-methoxy-N-methylamides, serve as remarkable intermediates in organic synthesis, demonstrating the significant role of pyridine derivatives in facilitating the conversion of carboxylic acids, acid chlorides, and esters to aldehydes or ketones. This process involves the transformation to Weinreb Amides followed by treatment with organometallic reagents, leading to stable ketones, showcasing the utility of pyridine derivatives in synthesizing complex organic molecules (Khalid et al., 2020).
Potential in Central Nervous System (CNS) Drug Development
Functional chemical groups in pyridine derivatives may serve as lead molecules for the synthesis of compounds with CNS activity. Research has identified heterocycles with nitrogen, sulfur, and oxygen atoms as significant classes of organic compounds that may influence CNS functions, suggesting the potential of pyridine derivatives in developing treatments for CNS disorders (Saganuwan, 2017).
Catalysis and Chemical Reactions
Pyridine derivatives play a critical role in catalysis and chemical reactions, particularly in C-N bond-forming cross-coupling reactions. These reactions involve the use of aryl halides and arylboronic acids with a variety of amines, showcasing the importance of pyridine-based compounds in the development of recyclable catalyst systems for organic synthesis (Kantam et al., 2013).
Propiedades
IUPAC Name |
N-[3-(methylamino)propyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-11-6-4-8-13-10(14)9-5-2-3-7-12-9/h2-3,5,7,11H,4,6,8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCLJYAMKRNDDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B1301076.png)
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde](/img/structure/B1301077.png)








